BenchChemオンラインストアへようこそ!

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Analytical method validation Quality control Regulatory compliance

This compound is the penultimate intermediate for cost-effective, large-scale Axitinib synthesis. Its C3-iodo substitution enables direct Heck coupling with 2-vinylpyridine, eliminating protection/deprotection steps and reducing process mass intensity. Certified as Axitinib Impurity 26 with full characterization data, it meets regulatory requirements for ANDA filings and analytical method validation. Ideal for SAR libraries via cross-coupling.

Molecular Formula C15H12IN3OS
Molecular Weight 409.2 g/mol
CAS No. 885126-34-1
Cat. No. B193220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide
CAS885126-34-1
Synonyms2-[(3-Iodo-1H-indazol-6-yl)thio]-N-methylbenzamide;  BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl-;  Axitinib Impurity f
Molecular FormulaC15H12IN3OS
Molecular Weight409.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I
InChIInChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19)
InChIKeyVHZLHFNNNDGPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (CAS 885126-34-1): A Critical Intermediate and Impurity Standard for Axitinib


2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (CAS 885126-34-1) is an indazole derivative that functions as a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor Axitinib [1]. It is also formally classified as Axitinib Impurity 26 [2], supplied with detailed characterization data to meet regulatory standards [3]. The compound features a benzamide core linked via a thioether bridge to a 3-iodo-1H-indazole moiety [4], with a molecular weight of 409.24 g/mol .

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: Why Interchanging Closely Related Indazole Intermediates is Not Viable


The unique functionalization of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, particularly the C3-iodo substitution, is essential for the subsequent Heck cross-coupling reaction with 2-vinylpyridine that generates Axitinib [1]. Alternative halogens or substitution patterns, such as the 6-iodo found in 6-iodo-1H-indazole or the 3-iodo in 3-iodo-1H-indazole , lack the requisite pre-installed benzamide-thioether moiety, necessitating additional and inefficient synthetic steps [2]. This compound is also a specific impurity marker for Axitinib drug substance, and substitution with another analog would render an analytical method non-compliant with regulatory requirements for impurity profiling [3].

Quantitative Differentiation Evidence for 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide


Purity and Regulatory Compliance for Analytical Reference Standards

When used as a reference standard, this compound demonstrates quantifiable purity, with commercial suppliers offering specifications at or above 95% and up to 98+% . This high purity, combined with comprehensive characterization data compliant with regulatory guidelines [1], directly enables its use in analytical method validation (AMV) and quality control (QC) for Axitinib production, ensuring precise and reliable impurity quantification [2].

Analytical method validation Quality control Regulatory compliance

Synthetic Efficiency in Axitinib Production via Heck Coupling

The compound's synthesis is achieved via a palladium-catalyzed coupling of 3,6-diiodoindazole and 2-mercapto-N-methylbenzamide [1]. This specific C3-iodo substitution is critical for the subsequent key step in Axitinib synthesis: a Heck cross-coupling reaction with 2-vinylpyridine, which proceeds efficiently due to the presence of the iodine atom [2]. An alternative route using 6-iodo-1H-indazole requires additional protection/deprotection steps, adding complexity and reducing overall yield [3].

Process chemistry Synthetic efficiency Palladium catalysis

Improved Purification Process for Axitinib Manufacturing

Patented processes specifically describe methods for purifying this intermediate using crystallization from a mixture of solvents like methanol, tetrahydrofuran, and acetonitrile [1]. This purification step is critical for ensuring the quality of the final Axitinib active pharmaceutical ingredient (API), with subsequent synthetic steps yielding Axitinib containing less than 10 ppm of palladium [2].

Process chemistry Purification Crystallization

Unique Physicochemical and Handling Properties

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide exhibits limited solubility in common organic solvents like DMSO and DMF, and is not highly reactive under normal conditions [1]. Its computed XLogP3-AA is 3.6, indicating significant lipophilicity [2]. These properties differ from simpler indazole analogs like 3-iodo-1H-indazole (XLogP3: 2.2) , influencing its storage requirements (e.g., recommended storage at 2-8°C ) and formulation compatibility.

Formulation Stability Logistics

Application Scenarios for 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide in Research and Manufacturing


Axitinib API Process Development and Manufacturing

In industrial settings, this compound is the penultimate intermediate for the cost-effective, large-scale synthesis of Axitinib [1]. Its direct use in a palladium-catalyzed Heck coupling with 2-vinylpyridine eliminates the need for additional protection/deprotection steps, reducing process mass intensity and improving overall yield [2]. The compound's defined crystallization process ensures the purity required for a robust commercial API manufacturing route [3].

Pharmaceutical Quality Control and Regulatory Filings

This compound is utilized as a certified reference standard (Axitinib Impurity 26) for the development and validation of analytical methods [1]. Its high purity and comprehensive characterization data [2] allow for the accurate identification and quantification of this specific impurity in Axitinib drug substance and drug product, which is essential for meeting regulatory requirements for ANDA filings [3].

Chemical Biology and Medicinal Chemistry Research

Researchers investigating structure-activity relationships (SAR) of indazole-based kinase inhibitors use this compound as a defined intermediate [1]. Its specific 3-iodo group is a valuable handle for further diversification via cross-coupling reactions (e.g., Sonogashira, Suzuki) [2], enabling the rapid generation of novel analog libraries [3]. Its distinct lipophilicity (cLogP 3.6) may also be exploited in the design of probes with altered cellular permeability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.